molecular formula C13H11BrO2 B13075551 Ethyl 7-bromo-1-naphthoate

Ethyl 7-bromo-1-naphthoate

Cat. No.: B13075551
M. Wt: 279.13 g/mol
InChI Key: AWAFBNGMVKZHTR-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1-naphthoate: is an organic compound with the molecular formula C13H11BrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the 7th position and an ethyl ester group is attached to the 1st position of the naphthalene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 7-bromo-1-naphthoate can be synthesized through a multi-step process. One common method involves the bromination of 1-naphthoic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The resulting 7-bromo-1-naphthoic acid is then esterified using ethanol and a dehydrating agent like sulfuric acid or thionyl chloride to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification steps are optimized for large-scale production, often using automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-bromo-1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted naphthoates depending on the nucleophile used.

    Reduction: 7-bromo-1-naphthyl alcohol.

    Hydrolysis: 7-bromo-1-naphthoic acid.

Scientific Research Applications

Ethyl 7-bromo-1-naphthoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 7-bromo-1-naphthoate involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

    Ethyl 1-bromo-2-naphthoate: Similar structure but with the bromine atom at the 2nd position.

    Ethyl 5-bromo-1-naphthoate: Bromine atom at the 5th position.

    Ethyl 8-bromo-1-naphthoate: Bromine atom at the 8th position

Uniqueness: Ethyl 7-bromo-1-naphthoate is unique due to the specific positioning of the bromine atom, which influences its chemical reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct applications and interactions compared to its analogs .

Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

ethyl 7-bromonaphthalene-1-carboxylate

InChI

InChI=1S/C13H11BrO2/c1-2-16-13(15)11-5-3-4-9-6-7-10(14)8-12(9)11/h3-8H,2H2,1H3

InChI Key

AWAFBNGMVKZHTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C=C(C=C2)Br

Origin of Product

United States

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